Sesquicillin A

Glucocorticoid Receptor Antagonism Signal Transduction Molecular Pharmacology

Sesquicillin A, designated by the IUPAC name (1R,2R,4AS,5S,8aS)-5-((4-hydroxy-5,6-dimethyl-2-oxo-2H-pyran-3-yl)methyl)-1,4a-dimethyl-6-methylene-1-(4-methylpent-3-en-1-yl)decahydronaphthalen-2-yl acetate, is a fungal secondary metabolite belonging to the pyrano-diterpene family. This class of compounds features a decalin core adorned with a characteristic α-pyrone moiety, a structural motif that underpins a diverse array of biological activities, including insecticidal, cytotoxic, and glucocorticoid antagonistic effects.

Molecular Formula C29H42O5
Molecular Weight 470.6 g/mol
Cat. No. B10820570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSesquicillin A
Molecular FormulaC29H42O5
Molecular Weight470.6 g/mol
Structural Identifiers
SMILESCC1=C(OC(=O)C(=C1O)CC2C(=C)CCC3C2(CCC(C3(C)CCC=C(C)C)OC(=O)C)C)C
InChIInChI=1S/C29H42O5/c1-17(2)10-9-14-29(8)24-12-11-18(3)23(28(24,7)15-13-25(29)34-21(6)30)16-22-26(31)19(4)20(5)33-27(22)32/h10,23-25,31H,3,9,11-16H2,1-2,4-8H3/t23-,24-,25+,28-,29+/m0/s1
InChIKeyXYRWDMXUDDAXMF-KTJDEMTHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Sesquicillin A (51103-58-3): Core Identity and Baseline Characteristics for Procurement


Sesquicillin A, designated by the IUPAC name (1R,2R,4AS,5S,8aS)-5-((4-hydroxy-5,6-dimethyl-2-oxo-2H-pyran-3-yl)methyl)-1,4a-dimethyl-6-methylene-1-(4-methylpent-3-en-1-yl)decahydronaphthalen-2-yl acetate, is a fungal secondary metabolite belonging to the pyrano-diterpene family [1]. This class of compounds features a decalin core adorned with a characteristic α-pyrone moiety, a structural motif that underpins a diverse array of biological activities, including insecticidal, cytotoxic, and glucocorticoid antagonistic effects [2][3]. Sesquicillin A is isolated from various fungal species, notably Albophoma sp. FKI-1778, and serves as the prototypical member of the sesquicillin class [4]. Its complex, stereochemically dense architecture presents both synthetic challenges and unique opportunities for exploring structure-activity relationships in natural product chemistry [5].

Why Sesquicillin A (51103-58-3) Cannot Be Interchanged with General Labdane or Pyrone Diterpenoid Analogs


Direct substitution of Sesquicillin A with other labdane diterpenoids (e.g., andrographolide and its derivatives) or closely related pyrones (e.g., subglutinols, nalanthalide) is scientifically unsound due to fundamental and quantitative divergences in both target engagement and biological outcomes. The pyrano-diterpene scaffold acts as a privileged but highly tunable core, where subtle modifications to peripheral substituents (e.g., oxidation state of the C-ring lactone, presence of the α-pyrone, or stereochemistry) result in a complete shift in molecular target and potency [1]. For instance, while the related pyrone subglutinol A displays potent immunosuppressive activity with an IC50 of 25 nM, Sesquicillin A is defined by its glucocorticoid antagonism and a distinct, less potent cytotoxicity profile against Jurkat cells (IC50 = 34 µM) [2][3]. Consequently, interchanging these compounds in research workflows would lead to invalid target validation, erroneous mechanistic conclusions, and the failure of pharmacological assays that rely on the specific, albeit moderate, activity profile of Sesquicillin A [4]. Its value lies not in universal potency but in its specific, validated role as a chemical probe for glucocorticoid-mediated signal transduction.

Quantitative Differentiation of Sesquicillin A (51103-58-3) Against Primary Analogs and In-Class Compounds


Sesquicillin A Exhibits a Distinct Glucocorticoid Antagonism Profile Not Observed in Closely Related Cytotoxic Pyrone Analogs

Sesquicillin A is distinguished from other pyrano-diterpenes by its validated mechanism as an inhibitor of glucocorticoid-mediated signal transduction. In a cell-based reporter assay using COS-7 cells co-transfected with a glucocorticoid-responsive MMTV promoter, sesquicillin suppressed the signal at 50 μM [1][2]. While quantitative inhibition data is not provided, this functional activity defines its unique pharmacological space. In stark contrast, structurally related compounds such as nalanthalide and candelalide C are characterized as blockers of the voltage-gated potassium channel Kv1.3, while subglutinol A acts as a potent immunosuppressant (IC50 = 25 nM) with a different and unknown target [3]. This fundamental difference in molecular target (Glucocorticoid Receptor vs. Kv1.3) confirms that Sesquicillin A is not a generic cytotoxic or insecticidal agent, but a specific tool for studying GR signaling pathways.

Glucocorticoid Receptor Antagonism Signal Transduction Molecular Pharmacology

Sesquicillin A Demonstrates Moderate Cytotoxicity, Offering a Favorable Window Compared to High-Potency Immunosuppressive Analogs

Sesquicillin A exhibits moderate and reproducible cytotoxic activity against Jurkat T-cells, with an IC50 value of 34 µM, as reported in multiple studies [1][2]. This activity is mechanistically linked to the induction of G1 cell cycle arrest and is distinct from its glucocorticoid antagonism. Critically, this moderate potency contrasts sharply with subglutinol A, a structurally related α-pyrone diterpene, which displays an IC50 of 25 nM in a mixed lymphocyte reaction (MLR) assay, making it approximately 1,360 times more potent as an immunosuppressant [3]. While Sesquicillin A can be used as a cytotoxic agent at higher concentrations (e.g., inhibiting MCF-7 cell proliferation at 20 µg/mL), its moderate activity profile reduces the risk of overwhelming cytotoxicity in multi-readout assays, providing a more manageable concentration range for mechanistic studies [4].

Cytotoxicity Cancer Cell Biology Structure-Activity Relationship

Sesquicillin A's Insecticidal Potency Against Artemia salina is Moderate, Distinguishing It from High-Potency Pest Control Agents

The insecticidal activity of Sesquicillin A, a defining characteristic of the sesquicillin class, is quantified by its Minimum Inhibitory Concentration (MIC) of 6.25 µg/mL against the brine shrimp Artemia salina [1]. This value serves as a baseline for the pyrano-diterpene class. While new analogs (sesquicillins B-E) also show similar moderate activity, the 6.25 µg/mL MIC provides a specific benchmark for comparing potency within this structural family [2]. For context, this potency is moderate relative to established commercial insecticides, underscoring that the value of Sesquicillin A lies in its unique dual profile of insecticidal activity and glucocorticoid antagonism, rather than its sheer potency as a standalone pesticide.

Insecticidal Activity Natural Product Pesticide Brine Shrimp Lethality Assay

Sesquicillin A Offers a Differentiated Selectivity Window Compared to Highly Cytotoxic Labdane Diterpenoids like Andrographolide

Sesquicillin A's moderate cytotoxic profile is further contextualized when compared to the broader class of labdane diterpenoids, such as andrographolide and its potent semi-synthetic derivatives. While many andrographolide analogs exhibit low micromolar to nanomolar IC50 values against various cancer cell lines and are characterized by high cytotoxicity, Sesquicillin A exhibits an IC50 of 34 µM against Jurkat cells [1]. This difference in potency, spanning over an order of magnitude, suggests a distinct interaction landscape with cellular targets. Specifically, while andrographolide derivatives are often designed for potent NF-κB inhibition and apoptosis induction, Sesquicillin A induces G1 cell cycle arrest at higher concentrations (e.g., 20 µg/mL inhibits MCF-7 proliferation) [2]. This class-level distinction in both potency and mechanism underscores that Sesquicillin A is a less promiscuous, albeit weaker, cytotoxic agent, making it a potentially cleaner probe for specific cell cycle studies without the confounding pleiotropic effects associated with more potent labdanes.

Selectivity Structure-Activity Relationship Cancer Chemotherapy

Defined Research and Industrial Application Scenarios for Sesquicillin A (51103-58-3) Based on Quantified Evidence


Chemical Probe for Glucocorticoid Receptor (GR) Signal Transduction Studies

Utilize Sesquicillin A as a selective chemical probe to dissect glucocorticoid-mediated signaling pathways. Unlike structurally related pyrones that target ion channels (Kv1.3) or act as potent immunosuppressants, Sesquicillin A is a validated inhibitor of glucocorticoid signal transduction [1]. This specificity makes it invaluable for experiments designed to uncouple GR-dependent gene expression from other cellular effects, such as in models of inflammation or metabolic regulation. Researchers should employ it at concentrations around 50 μM in cell-based reporter assays to block GR-mediated transactivation of MMTV promoters, enabling a focused investigation of this signaling node [2].

Reference Standard for Moderate Cytotoxicity and G1 Cell Cycle Arrest in Oncology Research

Deploy Sesquicillin A as a reference compound in oncology studies requiring a well-characterized, moderate-activity cytotoxic agent that induces G1 cell cycle arrest [3]. With an IC50 of 34 µM against Jurkat cells and an effective concentration of 20 µg/mL for inhibiting MCF-7 breast cancer cell proliferation, it offers a quantifiable baseline for studying cell cycle dynamics without the extreme potency of agents like subglutinol A [4]. This moderate activity allows for cleaner dose-response analyses and reduces the risk of off-target cytotoxicity at lower concentrations, making it an ideal control or starting point for developing novel cell cycle inhibitors.

Benchmark Compound for Insecticidal Activity in Natural Product Pesticide Development

Employ Sesquicillin A as a quantitative benchmark (MIC = 6.25 µg/mL against Artemia salina) for screening novel insecticidal compounds derived from natural sources or synthetic efforts [5]. Its well-defined potency in the brine shrimp lethality assay provides a reliable, comparative data point for structure-activity relationship (SAR) studies within the pyrano-diterpene family . Agricultural chemists can use Sesquicillin A to gauge the relative efficacy of new analogs, guiding the optimization of the pyrano-diterpene scaffold for enhanced pest control applications.

Synthetic Chemistry Target for Developing Modular Pyrone Diterpene Libraries

Leverage Sesquicillin A as a key target for advanced synthetic methodology validation, particularly for approaches aiming to build complex, stereochemically dense decalin cores [6]. Its challenging architecture, featuring a trans-decalin system and an α-pyrone moiety, serves as an excellent test case for novel radical-based or electrochemical polycyclization strategies. Successful total synthesis not only confirms the structure but also provides a modular platform for accessing a diverse library of pyrone diterpenes (including subglutinols and higginsianin A) for biological evaluation, as demonstrated in recent divergent synthetic routes [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sesquicillin A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.